N-(2,5-difluorophenyl)-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Description
N-(2,5-Difluorophenyl)-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.0³,⁷]trideca-3(7),4,8,10,12-pentaene-5-carboxamide is a complex heterocyclic compound featuring a tricyclic core with fused thia-diaza rings and a carboxamide substituent linked to a 2,5-difluorophenyl group. Its structure combines sulfur (thia), nitrogen (diaza), and oxygen (oxo) atoms, creating a rigid polycyclic framework.
Properties
IUPAC Name |
N-(2,5-difluorophenyl)-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9F2N3O2S/c18-9-4-5-11(19)12(7-9)20-15(23)13-8-10-16(25-13)21-14-3-1-2-6-22(14)17(10)24/h1-8H,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNFMWBIIHXZQMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC3=C(C=C(S3)C(=O)NC4=C(C=CC(=C4)F)F)C(=O)N2C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9F2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-difluorophenyl)-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminothiophene with a suitable aldehyde to form a Schiff base, followed by cyclization with a pyrimidine derivative under acidic conditions . The reaction conditions often require refluxing in solvents like ethanol or acetic acid, with catalysts such as p-toluenesulfonic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Solvent recovery systems and automated purification processes are also employed to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-difluorophenyl)-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in polar aprotic solvents such as dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
N-(2,5-difluorophenyl)-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(2,5-difluorophenyl)-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby disrupting the signaling pathways that promote cell proliferation . This inhibition can lead to the suppression of cancer cell growth and induce apoptosis.
Comparison with Similar Compounds
Table 1: Structural Comparison with Analogous Compounds
Key Observations :
- Fluorophenyl vs. Sulfamoylphenyl : The 2,5-difluorophenyl group in the target compound enhances electron-withdrawing effects and lipophilicity compared to the dimethylsulfamoyl group in ’s analog. This may improve membrane permeability but reduce solubility .
- Core Heteroatoms : The thia-diaza-oxo system in the target compound shares electronic similarities with flumetsulam’s triazolo-pyrimidine core, which inhibits acetolactate synthase (ALS) in plants .
Pharmacokinetic and Physicochemical Properties
While experimental data for the target compound is unavailable, inferences can be drawn from analogs:
Table 2: Hypothetical Property Comparison
Analysis :
- The difluorophenyl group in the target compound may increase metabolic stability compared to flumetsulam, where the triazolo-pyrimidine ring undergoes hydrolysis .
- The sulfamoylphenyl analog’s polar substituent () might improve aqueous solubility but reduce blood-brain barrier penetration compared to the target compound .
Biological Activity
The compound N-(2,5-difluorophenyl)-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide is a complex organic molecule with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.
Molecular Characteristics
- Molecular Formula : C17H19N3O4S
- Molecular Weight : 353.41 g/mol
- CAS Number : Not specified in the sources but can be derived from the molecular formula.
Structural Representation
The compound's structure features a bicyclic framework with multiple functional groups that may contribute to its biological activity.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C17H19N3O4S |
| Molecular Weight | 353.41 g/mol |
| LogP | 2.8136 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 6 |
| Polar Surface Area | 73.201 Ų |
The biological activity of this compound is hypothesized to involve interactions with specific biological targets, potentially including enzymes and receptors involved in various metabolic pathways. The presence of the difluorophenyl moiety suggests enhanced lipophilicity which may facilitate membrane permeability and receptor binding.
Case Studies and Research Findings
- Anticancer Activity : Preliminary studies have indicated that compounds with similar structural motifs exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Antimicrobial Properties : Research has shown that thiazole derivatives often possess antimicrobial activity. The thia component in this compound may contribute to such effects by disrupting bacterial cell wall synthesis or function.
- Inflammation Modulation : Similar compounds have been studied for their ability to modulate inflammatory pathways, potentially acting as inhibitors of pro-inflammatory cytokines.
Table 2: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
